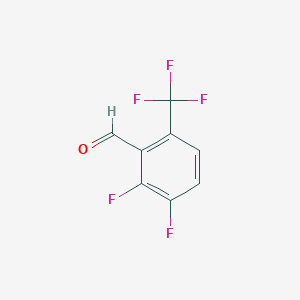

2,3-difluoro-6-(trifluoromethyl)benzaldehyde

Descripción general

Descripción

2,3-difluoro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3F5O. It is a colorless to pale yellow liquid with a strong odor. This compound is widely used in various fields, including medical, environmental, and industrial research.

Aplicaciones Científicas De Investigación

2,3-difluoro-6-(trifluoromethyl)benzaldehyde is utilized in several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of fluorinated pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential use in drug discovery and development due to its unique chemical properties.

Industry: Used in the production of specialty chemicals and materials with enhanced properties.

Mecanismo De Acción

Target of Action

It’s known that benzaldehyde derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

Benzaldehyde derivatives are often involved in electrophilic aromatic substitution reactions, where they can interact with nucleophilic sites on their biological targets .

Biochemical Pathways

Benzaldehyde derivatives can potentially influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s fluorine substitutions may enhance its metabolic stability and bioavailability .

Result of Action

Benzaldehyde derivatives can have a variety of effects depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-difluoro-6-(trifluoromethyl)benzaldehyde . These factors can include pH, temperature, and the presence of other compounds.

Análisis Bioquímico

Biochemical Properties

The role of 2,3-difluoro-6-(trifluoromethyl)benzaldehyde in biochemical reactions is not well-documented in the literature. Benzaldehydes are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the benzaldehyde, including the presence and position of any substituents .

Cellular Effects

Benzaldehydes can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzaldehydes can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-6-(trifluoromethyl)benzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method includes the reaction of 2,3-difluorobenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

2,3-difluoro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of 2,3-difluoro-6-trifluoromethylbenzoic acid.

Reduction: Formation of 2,3-difluoro-6-trifluoromethylbenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

- 2,3-Difluorobenzaldehyde

- 2,6-Difluorobenzaldehyde

- 2,3,4-Trifluorobenzaldehyde

Uniqueness

2,3-difluoro-6-(trifluoromethyl)benzaldehyde is unique due to the presence of both difluoro and trifluoromethyl groups on the benzaldehyde ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it more versatile in various applications compared to its similar counterparts .

Actividad Biológica

2,3-Difluoro-6-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their lipophilicity and metabolic stability, which can lead to improved biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.

- Chemical Formula : C₈H₃F₅O

- Molecular Weight : 210.1 g/mol

- CAS Number : 186517-43-1

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an antifungal agent and its influence on other biological systems.

The introduction of fluorine atoms into organic molecules can alter their interaction with biological targets. Fluorinated compounds often exhibit enhanced binding affinity due to increased hydrophobic interactions and altered electronic properties. The trifluoromethyl group in particular has been associated with increased bioactivity through modulation of receptor interactions and enzyme inhibition .

Case Studies and Research Findings

-

Antifungal Efficacy :

- A study published in the Chemical and Pharmaceutical Bulletin highlighted the synthesis of difluoro-substituted benzaldehydes and their evaluation against fungal pathogens. While direct data on this compound was not provided, the findings suggest a promising avenue for further exploration of its antifungal properties .

-

Fluorinated Drug Development :

- The role of fluorinated compounds in drug development has been extensively documented. A review highlighted that drugs containing trifluoromethyl groups often show improved pharmacokinetics and potency against specific targets, including enzymes involved in metabolic pathways . This may imply similar advantages for this compound in therapeutic applications.

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

2,3-difluoro-6-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHUUTUSTXSLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451289 | |

| Record name | 2,3-Difluoro-6-trifluoromethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186517-43-1 | |

| Record name | 2,3-Difluoro-6-trifluoromethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.